molecular formula C16H25NO2 B14393322 Methyl 6-[(3-phenylpropyl)amino]hexanoate CAS No. 90068-86-3

Methyl 6-[(3-phenylpropyl)amino]hexanoate

Katalognummer: B14393322
CAS-Nummer: 90068-86-3
Molekulargewicht: 263.37 g/mol
InChI-Schlüssel: GZXPIROXKBEMNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-[(3-phenylpropyl)amino]hexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a hexanoic acid backbone, which is further substituted with a 3-phenylpropylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(3-phenylpropyl)amino]hexanoate typically involves the esterification of 6-aminohexanoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

6-aminohexanoic acid+methanolacid catalystMethyl 6-aminohexanoate+water\text{6-aminohexanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{Methyl 6-aminohexanoate} + \text{water} 6-aminohexanoic acid+methanolacid catalyst​Methyl 6-aminohexanoate+water

Subsequently, the amino group of Methyl 6-aminohexanoate is reacted with 3-phenylpropylamine under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-[(3-phenylpropyl)amino]hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 6-[(3-phenylpropyl)amino]hexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The exact mechanism of action of Methyl 6-[(3-phenylpropyl)amino]hexanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 6-aminohexanoate: Similar structure but lacks the 3-phenylpropylamino group.

    Ethyl 6-[(3-phenylpropyl)amino]hexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 6-[(3-phenylpropyl)amino]hexanoate is unique due to the presence of both the ester and 3-phenylpropylamino groups, which confer specific chemical properties and potential biological activities that are distinct from its analogs.

Eigenschaften

CAS-Nummer

90068-86-3

Molekularformel

C16H25NO2

Molekulargewicht

263.37 g/mol

IUPAC-Name

methyl 6-(3-phenylpropylamino)hexanoate

InChI

InChI=1S/C16H25NO2/c1-19-16(18)12-6-3-7-13-17-14-8-11-15-9-4-2-5-10-15/h2,4-5,9-10,17H,3,6-8,11-14H2,1H3

InChI-Schlüssel

GZXPIROXKBEMNZ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCCCNCCCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.